molecular formula C10H19BrO3 B1405451 Tert-butyl (4-bromobutyloxy)acetate CAS No. 475086-55-6

Tert-butyl (4-bromobutyloxy)acetate

Cat. No. B1405451
M. Wt: 267.16 g/mol
InChI Key: CMYMZVFFNGQVBM-UHFFFAOYSA-N
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Description

Tert-butyl (4-bromobutyloxy)acetate is a chemical compound with the molecular formula C10H19BrO3 . It is used in various chemical reactions and has a molecular weight of 267.16 .


Physical And Chemical Properties Analysis

Tert-butyl (4-bromobutyloxy)acetate has a predicted boiling point of 302.3±22.0 °C and a predicted density of 1.232±0.06 g/cm3 .

Scientific Research Applications

Synthesis and Chemical Properties

  • Tert-butyl acetate has been used in the synthesis of diverse organic compounds, such as cyclodeca-3,8-diynes (Chellappan et al., 2003), and in the creation of halomethyl derivatives of furan-2-carboxylic acid (Pevzner, 2003).
  • It is also involved in the preparation and stereoselective hydrogenation of chiral carboxylates, demonstrating its utility in the production of specific stereochemical configurations in organic synthesis (Scheffler et al., 2002).

Applications in Polymer and Material Science

  • Tert-butyl esters, including tert-butyl acetate, function as chain transfer agents in the copolymerization of various compounds, illustrating their role in polymer chemistry (Hotta et al., 2020).
  • They are also important in the oxidation processes, as demonstrated in studies on methyl tert-butyl ether, where tert-butyl formate and other derivatives are significant byproducts (Acero et al., 2001).

Use in Organic Synthesis and Catalysis

  • Tert-butyl acetate is used in the synthesis of various organic structures, such as spirocyclic indoline lactones (Hodges et al., 2004), indicating its versatility in complex organic syntheses.
  • It serves as a catalyst source in reactions like the alkylation of acetates with primary alcohols and diols, emphasizing its catalytic capabilities in organic transformations (Iuchi et al., 2010).

Environmental and Safety Aspects

  • Research on tert-butyl acetate also includes its environmental impact and safety evaluations, such as its use in the Ritter reaction and the assessment of its safety in chemical processes (Roberts et al., 2012).
  • Its implications in environmental science are further explored in studies on its degradation pathways and treatment processes (Stefan et al., 2000).

Safety And Hazards

Tert-butyl (4-bromobutyloxy)acetate is a flammable liquid and vapor. It is harmful if swallowed and can cause severe skin burns and eye damage. It may also cause respiratory irritation .

properties

IUPAC Name

tert-butyl 2-(4-bromobutoxy)acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H19BrO3/c1-10(2,3)14-9(12)8-13-7-5-4-6-11/h4-8H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CMYMZVFFNGQVBM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)COCCCCBr
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H19BrO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

267.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Tert-butyl (4-bromobutyloxy)acetate

Synthesis routes and methods

Procedure details

To a solution of 17.02 g of 2-(4-hydroxybutyloxy)acetic acid tert-butyl ester in 400 ml of dichloromethane, 24.04 g of triphenylphosphine and 31.78 g of carbon tetrabromide were added. After stirring at room temperature for one hour, the solvent was evaporated under reduced pressure. The residue was purified by silica gel column chromatography to obtain 16.95 g of the desired compound as a colorless oily substance.
Quantity
17.02 g
Type
reactant
Reaction Step One
Quantity
24.04 g
Type
reactant
Reaction Step One
Quantity
31.78 g
Type
reactant
Reaction Step One
Quantity
400 mL
Type
solvent
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
T Asaki, T Hamamoto, Y Sugiyama, K Kuwano… - Bioorganic & medicinal …, 2007 - Elsevier
A series of prostacyclin receptor agonists was prepared by modifying the central heteroaromatic ring of lead compound 2, and a docking study was performed to investigate their …
Number of citations: 13 www.sciencedirect.com

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